molecular formula C11H27NO7P2 B12687171 [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid CAS No. 93762-22-2

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid

Cat. No.: B12687171
CAS No.: 93762-22-2
M. Wt: 347.28 g/mol
InChI Key: IFBFGDZOXAUWNR-UHFFFAOYSA-N
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Description

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid is a complex organic compound with the molecular formula C11H27NO7P2. It is known for its unique structure, which includes a phosphonic acid group and a dimethylbutoxy group.

Preparation Methods

The synthesis of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves several steps. One common method includes the reaction of 3-(1,3-dimethylbutoxy)propylamine with formaldehyde and phosphorous acid. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bone-related diseases due to its phosphonic acid groups.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid groups in the compound can bind to metal ions and enzymes, affecting their activity. This binding can lead to inhibition or activation of various biochemical pathways, depending on the context.

Comparison with Similar Compounds

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phosphonic acid and dimethylbutoxy groups, which confer distinct chemical and biological properties.

Biological Activity

[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid, with the CAS number 93762-22-2, is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bisphosphonate moiety that is known for its ability to interact with biological systems, particularly in the context of bone metabolism and mineralization processes.

Chemical Structure and Properties

The molecular formula of this compound is C11H27N1O7P2C_{11}H_{27}N_{1}O_{7}P_{2}. Its structure features a phosphonate backbone that is integral to its biological activity. The presence of the dimethylbutoxy group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Bone Metabolism

Phosphonates are known to inhibit bone resorption by osteoclasts. Studies have shown that compounds with similar structures can effectively reduce osteoclast activity, leading to decreased bone turnover. This mechanism is crucial in conditions like osteoporosis.

2. Antitumor Activity

Research indicates that bisphosphonates may exhibit antitumor properties by inhibiting tumor-induced bone resorption and potentially affecting tumor cell proliferation. The exact mechanisms remain under investigation, but the ability of phosphonates to modulate the tumor microenvironment is a promising area of study.

3. Antimicrobial Properties

Some studies suggest that phosphonic acids can exhibit antimicrobial effects, particularly against certain bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies and Research Findings

A review of current literature reveals several studies focusing on the biological activities of phosphonate compounds similar to this compound:

  • Bone Resorption Inhibition : In vitro studies have demonstrated that bisphosphonates can significantly inhibit osteoclast-mediated bone resorption. For instance, a study found that compounds similar to this bisphosphonate reduced the activity of tartrate-resistant acid phosphatase (TRAP), an indicator of osteoclast activity (Source: ).
  • Antitumor Effects : A recent investigation into the effects of phosphonates on cancer cell lines indicated that these compounds could inhibit proliferation in breast cancer cells through apoptosis induction (Source: ). The exact pathways involved are still being elucidated.
  • Antimicrobial Activity : Research has shown that certain bisphosphonates possess antibacterial properties against Gram-positive bacteria, suggesting potential applications in treating infections (Source: ).

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Bone Resorption InhibitionInhibition of osteoclast activity
Antitumor ActivityInduction of apoptosis in cancer cell lines
Antimicrobial PropertiesDisruption of bacterial cell walls

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying [[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid in aqueous environmental samples?

  • Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges (conditioned with methanol and water) to concentrate the compound from aqueous matrices. Follow this with liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (e.g., triclosan-d3 or BP-3-d5) to correct for matrix effects and ionization efficiency. This approach is validated for structurally similar phosphonates in wastewater and surface water .

Q. How can researchers minimize adsorption losses of this compound during laboratory handling?

  • Methodological Answer : Deactivate glassware using 5% dimethyldichlorosilane (DMDCS) in toluene , followed by sequential rinsing with toluene and methanol. This silanization protocol reduces surface interactions, as demonstrated in multi-analyte studies involving polar phosphonates and phenols .

Q. What steps are critical for ensuring reproducible synthesis of this compound?

  • Methodological Answer : While synthesis details are not explicitly documented, analogous phosphonate synthesis strategies involve:

  • Stepwise phosphonation : Reacting the precursor amine with methylenebis(phosphonic acid) under controlled pH.
  • Purification : Use column chromatography with silica gel or reverse-phase SPE to isolate the product.
  • Purity validation : Confirm via 31P NMR and high-resolution MS to detect unreacted intermediates or hydrolyzed byproducts .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Implement multi-modal analytical workflows :

  • Photodegradation studies : Expose the compound to UV light (254 nm and 365 nm) in simulated sunlight reactors, monitoring degradation kinetics via LC-MS/MS.
  • Radical scavenger assays : Add tert-butanol or NaN3 to quench hydroxyl or singlet oxygen radicals, respectively, to identify dominant degradation pathways.
  • Cross-validation : Compare results with atmospheric chemistry models (e.g., gas-phase oxidation rates) to reconcile lab-field discrepancies .

Q. What experimental designs are optimal for probing the metal-chelating behavior of this bisphosphonic acid?

  • Methodological Answer : Combine isothermal titration calorimetry (ITC) with spectroscopic titration (e.g., UV-Vis or 31P NMR) to quantify binding constants (Kd) for metal ions (e.g., Ca²⁺, Fe³⁺). For example:

  • Prepare metal solutions in buffered systems (pH 4–9) to assess pH-dependent chelation.
  • Use density functional theory (DFT) to model ligand-metal interactions and validate experimental binding energies .

Q. How can researchers evaluate the compound’s bioavailability and metabolic fate in biological systems?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes or hepatocytes, using LC-MS/MS to track metabolite formation (e.g., hydrolyzed phosphonate groups).
  • Isotopic labeling : Synthesize a deuterated or 13C-labeled analog to trace uptake in cell cultures or model organisms.
  • Data integration : Map metabolic pathways using tools like MetaCore™, cross-referenced with toxicogenomic databases for structurally related phosphonates .

Q. What strategies mitigate interference from co-occurring anions (e.g., sulfate, nitrate) in environmental samples?

  • Methodological Answer : Optimize SPE protocols with anion-exchange cartridges (e.g., MAX or MCX) after HLB extraction to remove competing ions. Validate recovery rates via spike-and-recovery experiments in matrices spiked with 10–100 mg/L of interferents .

Q. Data Contradiction & Theoretical Frameworks

Q. How should discrepancies in reported solubility profiles (aqueous vs. organic solvents) be addressed?

  • Methodological Answer : Conduct shake-flask experiments under controlled temperature (20–37°C) and ionic strength (0.1 M NaCl). Measure solubility via nephelometry or gravimetric analysis. Use Hansen solubility parameters to rationalize deviations, correlating with logP values calculated via COSMO-RS .

Q. What theoretical frameworks guide the study of this compound’s interaction with lipid bilayers?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using CHARMM or GROMACS to model bilayer penetration. Validate experimentally via fluorescence anisotropy with labeled phospholipid vesicles, measuring changes in membrane fluidity .

Properties

CAS No.

93762-22-2

Molecular Formula

C11H27NO7P2

Molecular Weight

347.28 g/mol

IUPAC Name

[3-(4-methylpentan-2-yloxy)propyl-(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C11H27NO7P2/c1-10(2)7-11(3)19-6-4-5-12(8-20(13,14)15)9-21(16,17)18/h10-11H,4-9H2,1-3H3,(H2,13,14,15)(H2,16,17,18)

InChI Key

IFBFGDZOXAUWNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)OCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

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